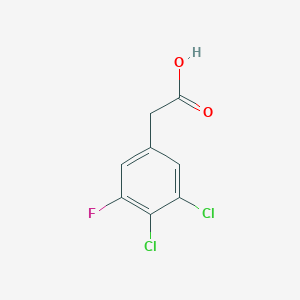
3,4-Dichloro-5-fluorophenylacetic acid
Descripción general
Descripción
3,4-Dichloro-5-fluorophenylacetic acid is a useful research compound. Its molecular formula is C8H5Cl2FO2 and its molecular weight is 223.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
3,4-Dichloro-5-fluorophenylacetic acid and its derivatives have been extensively studied for their synthesis and potential biological activities. Karthikeyan et al. (2008) synthesized a series of arylidenetriazolothiazolidinones using this compound as a precursor. These compounds exhibited significant anti-inflammatory and antimicrobial activities, particularly those bearing the 4-methylthiophenyl, 3,4-methylenedioxyphenyl, and 2,3,5-trichlorophenyl moiety, demonstrating excellent activity against all tested microbial strains at low concentrations (Karthikeyan & Holla, 2008).
Chromatographic Selectivity and Analysis
Chasse et al. (2007) focused on the chromatographic analysis of positional isomers of fluorophenylacetic acid, including 4-fluorophenylacetic acid, which is structurally related to this compound. Their research aimed to control and analyze the purity of these compounds in pharmaceutical applications, highlighting the importance of understanding the chromatographic behavior and selectivity for ensuring the quality of synthetic products (Chasse, Wenslow, & Bereznitski, 2007).
Antimicrobial Studies
Another study by Karthikeyan et al. (2008) synthesized 1,3,4-oxadiazoles containing the 2,4-dichloro-5-fluorophenyl moiety. These compounds were evaluated for their antibacterial and antifungal activities. Specific compounds demonstrated very good antimicrobial activity, indicating the potential of this compound derivatives as effective antimicrobial agents (Karthikeyan et al., 2008).
Comparative Studies on Reactivity and Acidity
A detailed comparative study by Srivastava et al. (2015) on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including derivatives related to this compound, revealed insights into their structural properties and potential applications in various fields such as pharmaceuticals and agrochemistry. This research emphasizes the importance of understanding the fundamental chemical properties of such compounds for their application in drug design and other areas (Srivastava et al., 2015).
Electrocatalytic Oxidation and Analytical Applications
Wang et al. (2001) explored the electrocatalytic oxidation of 3,4-dihydroxyphenylacetic acid at a glassy carbon electrode modified with single-wall carbon nanotubes, showcasing the potential of advanced materials in enhancing the analytical applications of phenylacetic acid derivatives. This study points to the broader utility of this compound and its derivatives in electrochemical sensing and analysis, further expanding its application scope in scientific research (Wang et al., 2001).
Propiedades
IUPAC Name |
2-(3,4-dichloro-5-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c9-5-1-4(3-7(12)13)2-6(11)8(5)10/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAONLLUHYBJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




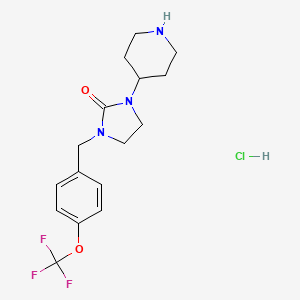
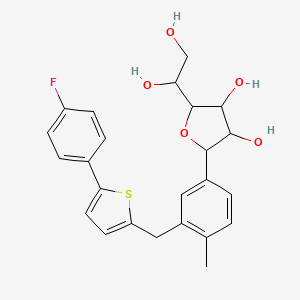

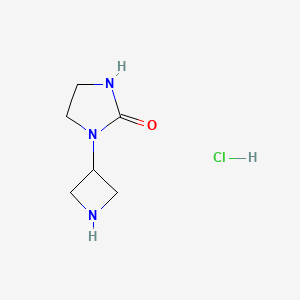
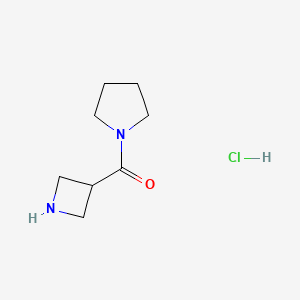
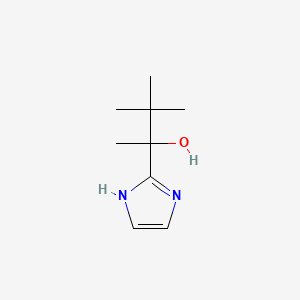


![Octanethioic acid, S-[2-(acetylamino)ethyl] ester](/img/structure/B1446235.png)



